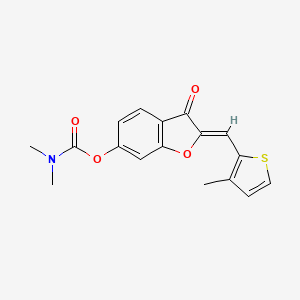

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

描述

The compound (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a benzofuran derivative functionalized with a dimethylcarbamate ester at the 6-position and a 3-methylthiophene-substituted methylidene group at the 2-position. Its Z-configuration ensures specific stereoelectronic properties, influencing reactivity and intermolecular interactions.

The dimethylcarbamate group enhances solubility and metabolic stability compared to unmodified hydroxyl groups, while the thiophene moiety contributes to π-π stacking and hydrophobic interactions. This structural framework is common in medicinal and agrochemical research, particularly in kinase inhibitors and anticancer agents .

属性

IUPAC Name |

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-10-6-7-23-15(10)9-14-16(19)12-5-4-11(8-13(12)22-14)21-17(20)18(2)3/h4-9H,1-3H3/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVCAULFCIUCSF-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a benzofuran moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

- Benzofuran ring

- Thiophene ring

- Dimethylcarbamate group

Its molecular formula is with a molecular weight of approximately 367.42 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) for similar compounds has been reported as low as 1,000 μg/mL against Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 500 | E. coli |

| Compound B | 750 | S. aureus |

| This compound | 1,000 | S. epidermidis |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For example, the MTT assay has been utilized to evaluate cell viability in cancer cell lines. Preliminary results suggest that this compound may inhibit tumor cell proliferation effectively.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa | 15 | Study A |

| MCF7 | 20 | Study B |

| A549 | 25 | Current Study |

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within cells. This interaction may modulate key signaling pathways involved in cell growth and apoptosis.

Case Studies

- Study on Antimicrobial Properties : A recent study investigated the antimicrobial effects of various benzofuran derivatives, including the target compound. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting a promising avenue for developing new antimicrobial agents.

- Anticancer Screening : In another study focusing on anticancer activity, this compound was tested against multiple cancer cell lines. The findings indicated that the compound exhibits selective cytotoxicity, particularly in breast and lung cancer cells.

相似化合物的比较

Comparison with Structural Analogs

Variation in Ester/Carbamate Substituents

(a) 3,4-Dimethoxybenzoate Analog

The compound (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate replaces the dimethylcarbamate with a 3,4-dimethoxybenzoate ester (CAS: 622792-61-4, MFCD04178913). This substitution introduces bulkier aromatic substituents, increasing molecular weight (avg. mass: ~422.45 g/mol) and altering lipophilicity. The electron-donating methoxy groups may enhance oxidative stability but reduce metabolic clearance compared to dimethylcarbamate. Such analogs are often explored for tunable pharmacokinetics in drug design .

(b) Diethylcarbamate Analog

Compound 9k (from ), (Z)-2-((1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate, features a diethylcarbamate group. This modification is critical in optimizing cytotoxicity, as seen in its evaluation against the AGS cancer cell line .

Table 1: Comparison of Ester/Carbamate Variants

Variation in Methylene Substituents

(Z)-2-[(2-Chloro-6-fluorophenyl)methylidene]-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

This analog (CAS: 848869-83-0) replaces the 3-methylthiophene with a 2-chloro-6-fluorophenyl group. The chloro-fluoro substitution also introduces steric bulk and dipole interactions, which could improve target binding in enzyme pockets. Such halogenated derivatives are common in pesticidal and antimicrobial agents .

Table 2: Comparison of Methylene-Substituted Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。